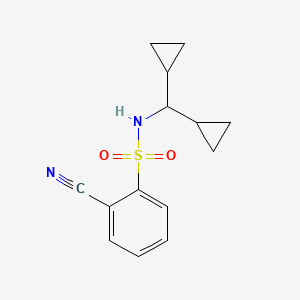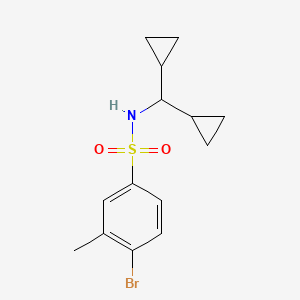
2-cyano-N-(dicyclopropylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-N-(dicyclopropylmethyl)benzenesulfonamide, also known as DCMBS, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the family of sulfonamides, which are known for their antibacterial and antifungal activities. However, DCMBS has been found to have a different mechanism of action, making it a valuable tool for studying various biological processes.
Mécanisme D'action
2-cyano-N-(dicyclopropylmethyl)benzenesulfonamide inhibits the activity of carbonic anhydrases by binding to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate ion. This results in a decrease in the concentration of bicarbonate ions, which can have a wide range of effects on various biological processes.
Biochemical and Physiological Effects
The inhibition of carbonic anhydrases by 2-cyano-N-(dicyclopropylmethyl)benzenesulfonamide has been found to affect various physiological processes, including renal function, acid-base balance, and respiration. 2-cyano-N-(dicyclopropylmethyl)benzenesulfonamide has also been shown to have anti-tumor and anti-inflammatory properties, making it a potential therapeutic agent for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-cyano-N-(dicyclopropylmethyl)benzenesulfonamide has several advantages as a pharmacological tool for studying various biological processes. It is highly specific for carbonic anhydrases, making it a valuable tool for studying the role of these enzymes in various physiological processes. However, 2-cyano-N-(dicyclopropylmethyl)benzenesulfonamide has some limitations, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
Orientations Futures
There are several future directions for research involving 2-cyano-N-(dicyclopropylmethyl)benzenesulfonamide. One area of interest is the development of 2-cyano-N-(dicyclopropylmethyl)benzenesulfonamide-based therapeutics for the treatment of various diseases, including cancer and inflammation. Another area of interest is the use of 2-cyano-N-(dicyclopropylmethyl)benzenesulfonamide as a tool for studying the role of carbonic anhydrases in various physiological processes, including acid-base balance and respiration. Additionally, further research is needed to explore the potential of 2-cyano-N-(dicyclopropylmethyl)benzenesulfonamide in other areas of biology, such as neuroscience and microbiology.
Conclusion
In conclusion, 2-cyano-N-(dicyclopropylmethyl)benzenesulfonamide is a valuable pharmacological tool for studying the role of carbonic anhydrases in various biological processes. It has several advantages as a research tool, including its specificity and potency. However, careful dosing and potential toxicity should be considered when using 2-cyano-N-(dicyclopropylmethyl)benzenesulfonamide in lab experiments. There are several future directions for research involving 2-cyano-N-(dicyclopropylmethyl)benzenesulfonamide, including the development of therapeutics and the exploration of its potential in other areas of biology.
Méthodes De Synthèse
The synthesis of 2-cyano-N-(dicyclopropylmethyl)benzenesulfonamide involves the reaction of dicyclopropylmethylamine with 2-chlorobenzenesulfonyl chloride in the presence of a base. The resulting product is a white crystalline powder that is highly soluble in organic solvents.
Applications De Recherche Scientifique
2-cyano-N-(dicyclopropylmethyl)benzenesulfonamide has been extensively used in scientific research as a pharmacological tool to study the role of various biological processes. It has been found to inhibit the activity of a specific class of enzymes known as carbonic anhydrases, which play important roles in many physiological processes such as acid-base balance, ion transport, and respiration.
Propriétés
IUPAC Name |
2-cyano-N-(dicyclopropylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c15-9-12-3-1-2-4-13(12)19(17,18)16-14(10-5-6-10)11-7-8-11/h1-4,10-11,14,16H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADPRDKAVMNBPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2CC2)NS(=O)(=O)C3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(dicyclopropylmethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,2-Benzoxazol-3-yl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone](/img/structure/B7538400.png)
![2-(2-Fluorophenyl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone](/img/structure/B7538402.png)
![1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea](/img/structure/B7538404.png)
![(1-Methylpyrazol-4-yl)-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B7538412.png)




![N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-methyl-2-(phenoxymethyl)benzamide](/img/structure/B7538435.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7538450.png)


![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B7538461.png)
